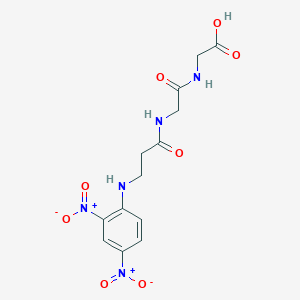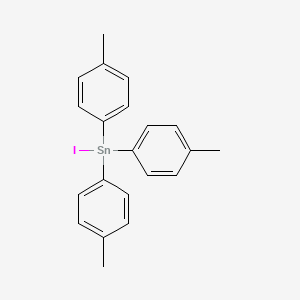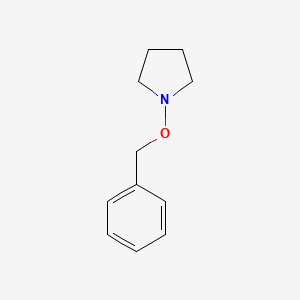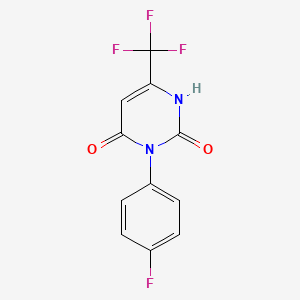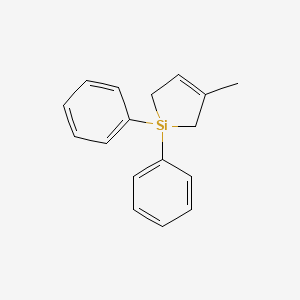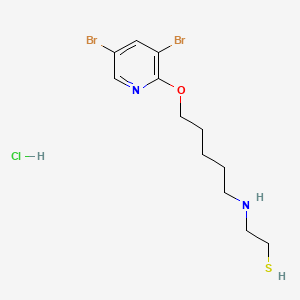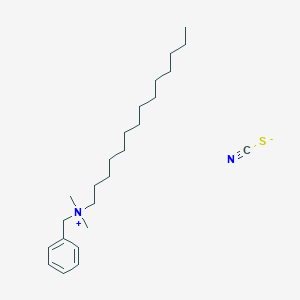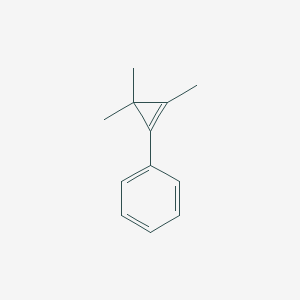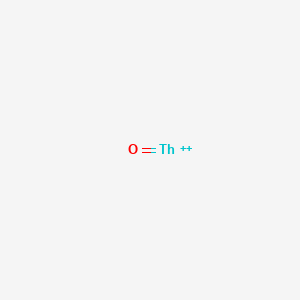
Oxothorium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxothorium(2+) is a chemical compound that features thorium in a +2 oxidation state, bonded to oxygen. Thorium is a radioactive actinide metal, and its compounds are of significant interest due to their potential applications in nuclear energy and materials science. The study of oxothorium(2+) and its derivatives is crucial for understanding the chemistry of thorium and its behavior in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxothorium(2+) typically involves the reduction of thorium compounds in the presence of oxygen donors. One common method is the reduction of thorium dioxide (ThO₂) using a strong reducing agent such as lithium or sodium in an inert atmosphere. The reaction is carried out at high temperatures to facilitate the reduction process.
Industrial Production Methods
Industrial production of oxothorium(2+) is not well-documented due to its limited applications and the challenges associated with handling radioactive materials. the principles of high-temperature reduction and the use of inert atmospheres are likely to be employed in any large-scale production processes.
Chemical Reactions Analysis
Types of Reactions
Oxothorium(2+) can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form higher oxidation state compounds.
Reduction: Reacting with reducing agents to form lower oxidation state compounds.
Substitution: Replacing ligands or atoms in the compound with other chemical species.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Uses strong reducing agents like lithium or sodium in an inert atmosphere.
Substitution: Involves the use of ligands or other chemical species that can replace existing atoms or groups in the compound.
Major Products Formed
Oxidation: Higher oxidation state thorium oxides.
Reduction: Lower oxidation state thorium compounds.
Substitution: Various thorium complexes with different ligands.
Scientific Research Applications
Oxothorium(2+) has several scientific research applications, including:
Chemistry: Studying the fundamental properties and reactivity of thorium compounds.
Materials Science: Developing new materials with unique properties for industrial applications.
Nuclear Energy: Investigating the potential use of thorium compounds in nuclear reactors and fuel cycles.
Environmental Science: Understanding the behavior of thorium in the environment and its impact on ecosystems.
Mechanism of Action
The mechanism of action of oxothorium(2+) involves its interaction with other chemical species through oxidation, reduction, and substitution reactions The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the interacting species
Comparison with Similar Compounds
Similar Compounds
Thorium Dioxide (ThO₂): A common thorium compound with thorium in a +4 oxidation state.
Thorium Nitrate (Th(NO₃)₄): A thorium compound used in various chemical applications.
Thorium Sulfate (Th(SO₄)₂): Another thorium compound with different chemical properties.
Uniqueness
Oxothorium(2+) is unique due to its +2 oxidation state, which is less common for thorium compounds
Properties
CAS No. |
43336-67-0 |
|---|---|
Molecular Formula |
OTh+2 |
Molecular Weight |
248.037 g/mol |
IUPAC Name |
oxothorium(2+) |
InChI |
InChI=1S/O.Th/q;+2 |
InChI Key |
XUBWQJUIEDUNKI-UHFFFAOYSA-N |
Canonical SMILES |
O=[Th+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



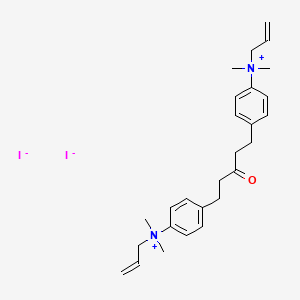
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)
